3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride
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Overview
Description
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClN₃O and a molecular weight of 189.64 g/mol . This compound is primarily used for research purposes and has applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles .
Scientific Research Applications
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol
- 2-(5-amino-1H-pyrazol-1-yl)ethanol
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3-Amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride is unique due to its specific structure, which combines a cyclobutane ring with a pyrazole moiety and an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H12ClN3O |
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Molecular Weight |
189.64 g/mol |
IUPAC Name |
3-amino-2-pyrazol-1-ylcyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;/h1-3,5-7,11H,4,8H2;1H |
InChI Key |
FIALDMPKCYVGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1O)N2C=CC=N2)N.Cl |
Origin of Product |
United States |
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